

Safeguarding Your Research: A Comprehensive Guide to Handling Hpk1-IN-8

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For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of **Hpk1-IN-8**, a potent allosteric inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). Adherence to these protocols is critical for personal safety and the integrity of your research.

This document outlines the necessary personal protective equipment (PPE), safe handling procedures, disposal plans, and a detailed experimental protocol for an in vitro kinase assay. By providing this procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by delivering value beyond the product itself.

Essential Safety and Handling

Before commencing any work with **Hpk1-IN-8**, a thorough understanding of its properties and associated hazards is crucial. The following table summarizes key quantitative data for quick reference.

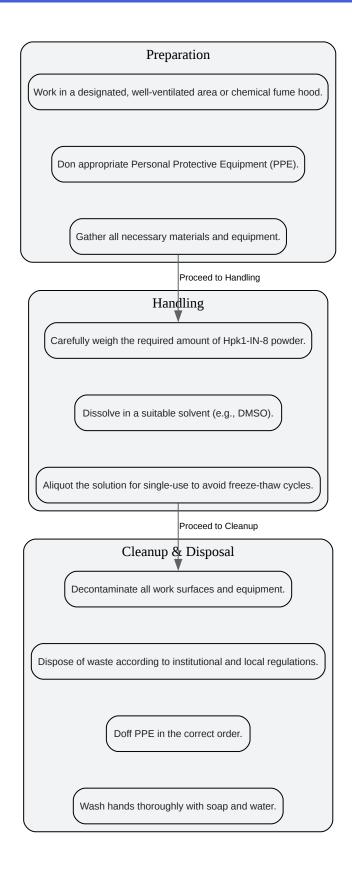


Property	Value	Reference
Molecular Formula	C19H17FN6O2S	[1]
Molecular Weight	412.44 g/mol	[1]
Appearance	Crystalline solid, powder	[1]
Storage (Powder)	-20°C for up to 2 years	[1]
Storage (in DMSO)	-80°C for up to 6 months	[1]
GHS Hazard Statements	H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects	[1]
GHS Precautionary Statements	P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P273: Avoid release to the environment.P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth.P391: Collect spillage.P501: Dispose of contents/container to an approved waste disposal plant.	[1]

Operational Plan: Safe Handling of Hpk1-IN-8

A systematic approach to handling **Hpk1-IN-8** minimizes risk and ensures the well-being of all laboratory personnel. The following workflow outlines the essential steps from preparation to disposal.





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Figure 1: A step-by-step workflow for the safe handling of Hpk1-IN-8.



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Personal Protective Equipment (PPE)

The following PPE is mandatory when handling **Hpk1-IN-8**:

- Eye Protection: Safety glasses with side shields or chemical splash goggles are required.
- Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any tears or punctures before use.
- Body Protection: A laboratory coat must be worn at all times.
- Respiratory Protection: If working with the powder outside of a certified chemical fume hood,
 a NIOSH-approved respirator is necessary to prevent inhalation.

Disposal Plan

Proper disposal of **Hpk1-IN-8** and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.

- Solid Waste: Collect unused **Hpk1-IN-8** powder and any contaminated disposable materials (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container for hazardous chemical waste.
- Liquid Waste: Solutions of **Hpk1-IN-8** should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.
- Empty Containers: Rinse empty containers with a suitable solvent (e.g., DMSO) three times.
 Collect the rinseate as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
- Regulatory Compliance: All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Experimental Protocol: In Vitro HPK1 Kinase Assay

This protocol provides a generalized procedure for assessing the inhibitory activity of **Hpk1-IN-8** on HPK1 kinase in vitro. Specific parameters may need to be optimized for your particular



experimental setup.

Materials:

- Recombinant human HPK1 enzyme
- Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02 mg/mL BSA, 2 mM DTT)
- Myelin Basic Protein (MBP) as a substrate
- ATP solution
- Hpk1-IN-8 stock solution (in DMSO)
- Kinase detection reagent (e.g., ADP-Glo™)
- 384-well plates
- · Multichannel pipettes
- Plate reader capable of luminescence detection

Procedure:

- Prepare Reagents:
 - Thaw all reagents on ice.
 - Prepare a serial dilution of **Hpk1-IN-8** in kinase buffer. The final DMSO concentration should not exceed 1%.
 - Prepare a master mix containing kinase buffer, ATP, and MBP substrate.
 - Dilute the HPK1 enzyme to the desired concentration in kinase buffer.
- Assay Plate Setup:

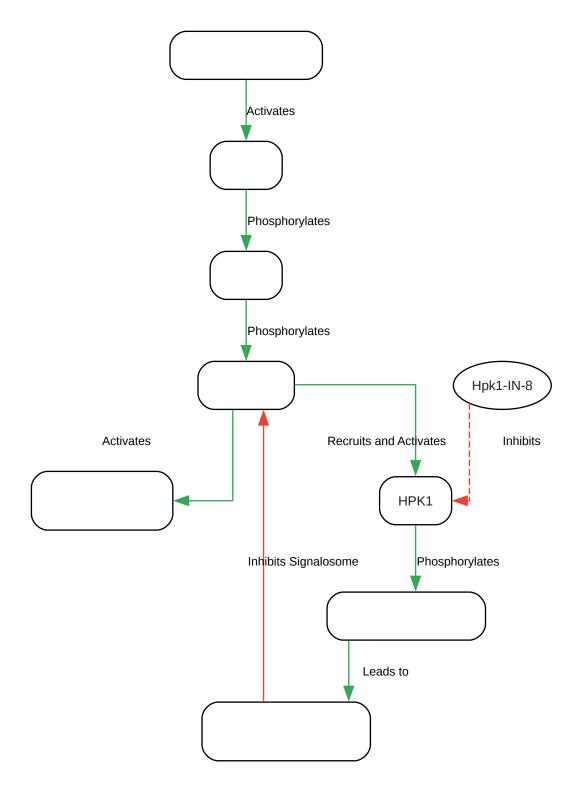


- Add the diluted Hpk1-IN-8 or control (DMSO) to the appropriate wells of the 384-well plate.
- Add the master mix to all wells.
- Initiate the kinase reaction by adding the diluted HPK1 enzyme to all wells except the "blank" control.
- Incubation:
 - Incubate the plate at room temperature for 60 minutes.
- Detection:
 - Stop the kinase reaction and detect the amount of ADP produced by adding the kinase detection reagent according to the manufacturer's instructions (e.g., for ADP-Glo™, add ADP-Glo™ Reagent, incubate for 40 minutes, then add Kinase Detection Reagent and incubate for 30 minutes).
- Data Acquisition:
 - Measure the luminescence signal using a plate reader.
- Data Analysis:
 - Subtract the background signal (from the "blank" wells) from all other readings.
 - Calculate the percent inhibition for each concentration of Hpk1-IN-8.
 - \circ Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value.

HPK1 Signaling Pathway

HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[2][3] Understanding this pathway is crucial for interpreting the effects of **Hpk1-IN-8**.





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Figure 2: Simplified HPK1 signaling pathway in T-cells.

Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated, leading to the formation of the LAT/SLP-76 signalosome and subsequent T-cell activation.[4] HPK1 is



recruited to this complex and, in a negative feedback loop, phosphorylates SLP-76 at Serine 376.[5] This phosphorylation event leads to the ubiquitination and proteasomal degradation of SLP-76, thereby dampening the T-cell response.[3] **Hpk1-IN-8**, by inhibiting HPK1, prevents this negative regulation, leading to sustained T-cell activation.

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